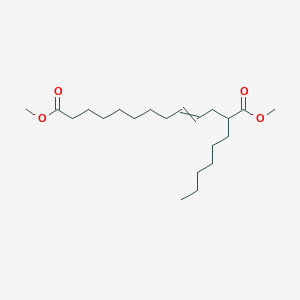
Dimethyl 2-hexyltridec-4-enedioate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dimethyl 2-hexyltridec-4-enedioate is an organic compound with the molecular formula C21H38O4 It is a diester derived from 2-hexyltridec-4-enedioic acid
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of dimethyl 2-hexyltridec-4-enedioate typically involves the esterification of 2-hexyltridec-4-enedioic acid with methanol. This reaction is usually catalyzed by an acid, such as sulfuric acid or p-toluenesulfonic acid, under reflux conditions. The reaction can be summarized as follows:
2-hexyltridec-4-enedioic acid+2CH3OHH2SO4Dimethyl 2-hexyltridec-4-enedioate+H2O
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous esterification processes using large-scale reactors. The reaction conditions are optimized to maximize yield and purity, often involving the use of excess methanol and efficient separation techniques to remove water and unreacted starting materials.
Chemical Reactions Analysis
Types of Reactions
Dimethyl 2-hexyltridec-4-enedioate can undergo various chemical reactions, including:
Hydrolysis: The ester bonds can be hydrolyzed under acidic or basic conditions to yield 2-hexyltridec-4-enedioic acid and methanol.
Reduction: The compound can be reduced to form the corresponding diol.
Oxidation: Oxidative cleavage of the double bond can produce shorter-chain carboxylic acids.
Common Reagents and Conditions
Hydrolysis: Typically performed using aqueous acid (e.g., HCl) or base (e.g., NaOH) at elevated temperatures.
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or ozone (O3) are used.
Major Products
Hydrolysis: 2-hexyltridec-4-enedioic acid and methanol.
Reduction: Corresponding diol.
Oxidation: Shorter-chain carboxylic acids.
Scientific Research Applications
Dimethyl 2-hexyltridec-4-enedioate has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and surfactants.
Mechanism of Action
The mechanism by which dimethyl 2-hexyltridec-4-enedioate exerts its effects depends on its specific application. In biological systems, it may interact with cellular membranes or enzymes, altering their function. The compound’s molecular targets and pathways can include:
Enzyme Inhibition: Binding to active sites of enzymes, thereby inhibiting their activity.
Membrane Interaction: Incorporation into lipid bilayers, affecting membrane fluidity and permeability.
Comparison with Similar Compounds
Dimethyl 2-hexyltridec-4-enedioate can be compared with other similar compounds, such as:
Dimethyl 2-hexylhexanedioate: Similar ester structure but with a saturated carbon chain.
Dimethyl 2-hexyl-2-butenedioate: Contains a double bond in a different position.
Dimethyl 2-hexyl-2,4-hexadienoate: Contains multiple double bonds.
Uniqueness
This compound is unique due to its specific double bond position and long carbon chain, which confer distinct chemical and physical properties. These features make it particularly useful in applications requiring specific reactivity and stability profiles.
Properties
CAS No. |
137044-45-2 |
|---|---|
Molecular Formula |
C21H38O4 |
Molecular Weight |
354.5 g/mol |
IUPAC Name |
dimethyl 2-hexyltridec-4-enedioate |
InChI |
InChI=1S/C21H38O4/c1-4-5-6-13-16-19(21(23)25-3)17-14-11-9-7-8-10-12-15-18-20(22)24-2/h11,14,19H,4-10,12-13,15-18H2,1-3H3 |
InChI Key |
PESNTCIOJMFWLP-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCC(CC=CCCCCCCCC(=O)OC)C(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















